5,6,7-trifluoro-1H-indole-3-carbaldehyde
Description
5,6,7-Trifluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by three fluorine atoms at positions 5, 6, and 7 of the indole scaffold and an aldehyde functional group at position 3. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine, which can modulate reactivity, solubility, and binding interactions.
Properties
IUPAC Name |
5,6,7-trifluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-6-1-5-4(3-14)2-13-9(5)8(12)7(6)11/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMGODGPNAUNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=C(C(=C1F)F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266434 | |
| Record name | 5,6,7-Trifluoro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467457-03-0 | |
| Record name | 5,6,7-Trifluoro-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467457-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7-Trifluoro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of indole derivatives using reagents such as trifluoromethyl sulfonates or trifluoromethyl iodide under oxidative conditions . The formylation can be achieved using Vilsmeier-Haack reaction conditions, where the indole derivative is treated with a mixture of phosphorus oxychloride and dimethylformamide .
Industrial Production Methods
Industrial production of 5,6,7-trifluoro-1H-indole-3-carbaldehyde may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
5,6,7-trifluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: 5,6,7-trifluoro-1H-indole-3-carboxylic acid.
Reduction: 5,6,7-trifluoro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7-trifluoro-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7-trifluoro-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects .
Comparison with Similar Compounds
Comparison with Similar Indole-3-Carbaldehyde Derivatives
Structural and Functional Differences
Below is a comparative analysis of key fluorinated and substituted indole-3-carbaldehyde derivatives:
Table 1: Comparative Properties of Indole-3-Carbaldehyde Derivatives
*Calculated based on molecular formula.
Electronic and Steric Effects
- 5,6,7-Trifluoro Substituents: The trifluoro substitution pattern creates a highly electron-deficient aromatic ring, which may enhance reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions. This contrasts with mono-fluorinated analogs (e.g., 7-fluoro derivative ), which exhibit milder electronic effects.
- Trifluoromethoxy vs. Trifluoromethyl : The 6-(trifluoromethoxy) analog introduces both steric bulk and moderate electron-withdrawing effects due to the oxygen atom, whereas the 6-(trifluoromethyl) derivative provides stronger electron withdrawal and greater hydrophobicity.
Biological Activity
5,6,7-Trifluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative with significant biological activity. This compound's unique structure, characterized by three fluorine atoms and an aldehyde group, contributes to its reactivity and potential applications in medicinal chemistry and biological research.
The molecular formula of this compound is C9H4F3NO. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can increase its binding affinity to various biological targets such as enzymes and receptors. The aldehyde group allows for covalent bonding with nucleophilic sites on proteins, potentially altering their function and activity .
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit potential anticancer properties. A notable study developed a compound named VPC-13789, which is a potent androgen receptor (AR) antagonist derived from this indole derivative. This compound showed efficacy in reducing tumor volume in animal models of castration-resistant prostate cancer (CRPC) without toxicity .
| Compound Name | Mechanism of Action | Efficacy | Reference |
|---|---|---|---|
| VPC-13789 | AR BF3 antagonist | Reduces tumor volume in CRPC models |
2. Synthesis of Bioactive Molecules
This compound is utilized as an intermediate in the synthesis of various bioactive compounds. Its role as a building block in organic synthesis allows researchers to develop new fluorescent probes and therapeutic agents that can modulate biological processes effectively.
Case Studies
Case Study 1: Prostate Cancer Treatment
In a study focusing on prostate cancer treatment, VPC-13789 was shown to selectively inhibit AR-mediated transcription in both androgen-dependent and enzalutamide-resistant prostate cancer cell lines. This research highlights the compound's potential as a novel therapeutic agent for CRPC .
Case Study 2: Antioxidant Properties
Another investigation explored the antioxidant properties of indole derivatives, including this compound. The study found that these compounds could significantly reduce oxidative stress markers in cellular models, suggesting their potential role in protecting against oxidative damage .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 5,6-Difluoro-1H-indole-3-carbaldehyde | Fewer fluorine atoms | Reduced reactivity compared to trifluoro derivative |
| Indole-3-carboxaldehyde | Lacks fluorine atoms | Different pharmacokinetic properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
